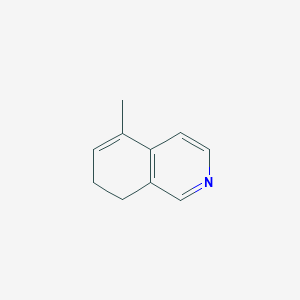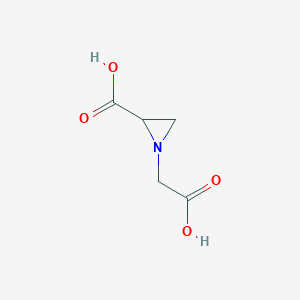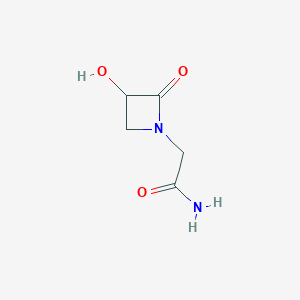
6-Methylquinazolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide under acidic conditions, followed by methylation at the 6th position using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and are used in medicinal chemistry .
Applications De Recherche Scientifique
6-Methylquinazolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methylquinazolin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes or block receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Quinazolinone: A closely related compound with a carbonyl group at the 4th position.
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyrimidine: A simpler nitrogen-containing ring that forms the core of many biologically active compounds.
Uniqueness: 6-Methylquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and amine groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
919769-92-9 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
6-methylquinazolin-7-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-7-4-11-5-12-9(7)3-8(6)10/h2-5H,10H2,1H3 |
Clé InChI |
BMPDDSJSTZPICR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN=CN=C2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


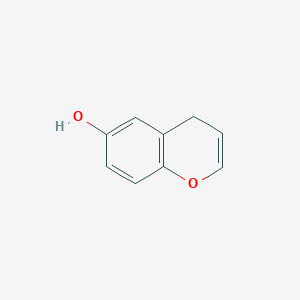
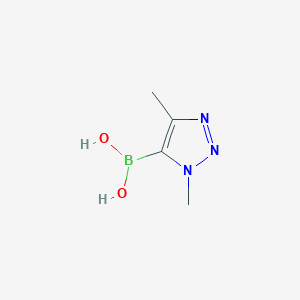
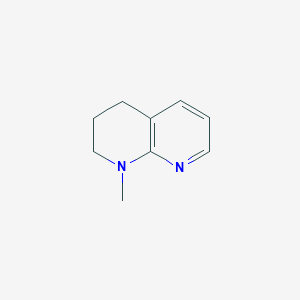

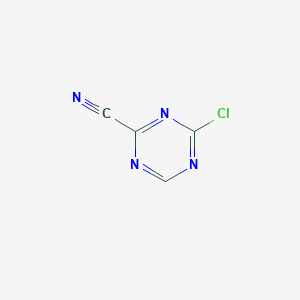

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)
